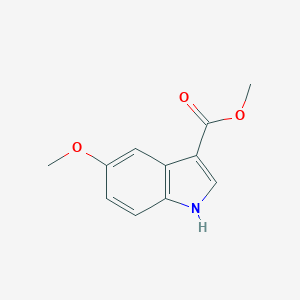

methyl 5-methoxy-1H-indole-3-carboxylate

Description

BenchChem offers high-quality methyl 5-methoxy-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-methoxy-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBFYEWPUQVAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630531 | |

| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172595-68-5 | |

| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methoxy-1H-indole-3-carboxylate

CAS Number: 172595-68-5

This technical guide provides a comprehensive overview of methyl 5-methoxy-1H-indole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document outlines its chemical properties, a detailed synthetic protocol, and insights into its potential biological activities and associated signaling pathways based on related methoxyindole derivatives.

Physicochemical and Spectroscopic Data

Methyl 5-methoxy-1H-indole-3-carboxylate is a derivative of indole, a prominent scaffold in medicinal chemistry. The introduction of a methoxy group at the 5-position and a methyl carboxylate at the 3-position significantly influences its electronic and steric properties, making it a valuable intermediate for the synthesis of more complex bioactive molecules.

| Property | Value |

| CAS Number | 172595-68-5 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | methyl 5-methoxy-1H-indole-3-carboxylate |

| Synonyms | 5-Methoxy-1H-indole-3-carboxylic acid methyl ester, Methyl 5-methoxyindole-3-carboxylate |

| Predicted ¹H NMR | δ (ppm): ~11.0-12.0 (s, 1H, NH), ~7.9-8.1 (s, 1H, H2), ~7.2-7.4 (d, 1H, H4), ~7.0-7.2 (d, 1H, H7), ~6.8-7.0 (dd, 1H, H6), ~3.8 (s, 3H, OCH₃), ~3.7 (s, 3H, COOCH₃) |

| Predicted ¹³C NMR | δ (ppm): ~165 (C=O), ~155 (C5), ~136 (C7a), ~131 (C3a), ~125 (C2), ~115 (C7), ~112 (C4), ~103 (C6), ~101 (C3), ~56 (OCH₃), ~51 (COOCH₃) |

| Predicted IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2950 (C-H stretch), ~1700 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Predicted Mass Spec. | [M+H]⁺: 206.0812 |

Note: Predicted spectroscopic data is based on the analysis of closely related structures and may vary from experimental results.

Experimental Protocols

The synthesis of methyl 5-methoxy-1H-indole-3-carboxylate can be readily achieved through the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 5-methoxy-1H-indole-3-carboxylic acid.[1] This method is a reliable and straightforward acid-catalyzed reaction.[2][3][4]

Synthesis of Methyl 5-methoxy-1H-indole-3-carboxylate via Fischer-Speier Esterification

Materials:

-

5-methoxy-1H-indole-3-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend 5-methoxy-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude methyl 5-methoxy-1H-indole-3-carboxylate can be further purified by recrystallization.

Biological Activities and Signaling Pathways

While specific biological data for methyl 5-methoxy-1H-indole-3-carboxylate is limited in publicly available literature, the broader class of methoxyindole derivatives has garnered significant attention for its therapeutic potential, particularly in oncology and as antifungal agents.

Anticancer Potential

Numerous studies have highlighted the role of indole derivatives as potent anticancer agents.[5][6] One of the key mechanisms of action for some methoxyindoles is the inhibition of tubulin polymerization.[7] By interfering with the dynamics of microtubules, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer, is a potential target for indole alkaloids.[8] Furthermore, some bisindole alkaloids have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[9]

Antifungal Activity

Indole derivatives have also demonstrated promising antifungal properties.[10] The proposed mechanisms of action include the disruption of the fungal cell wall and the induction of reactive oxygen species (ROS), leading to fungal cell death.[11][12] The inhibition of 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis, is a key target for some antifungal agents.[13]

Conclusion

Methyl 5-methoxy-1H-indole-3-carboxylate is a valuable building block in medicinal chemistry. Its synthesis is straightforward, and the broader class of methoxyindoles exhibits significant potential as anticancer and antifungal agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

physical and chemical properties of methyl 5-methoxy-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of methyl 5-methoxy-1H-indole-3-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a methoxy group can significantly influence a compound's electronic properties, metabolic stability, and biological activity.[1] Methoxyindoles have demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antifungal activities.[1][2] This document collates available data to serve as a foundational resource for researchers engaged in drug discovery and development.

Core Physical and Chemical Properties

Identification and Structure

| Identifier | Value | Source |

| IUPAC Name | methyl 5-methoxy-1H-indole-3-carboxylate | [3] |

| CAS Number | 172595-68-5 | [3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)OC | [3] |

| InChI Key | ODBFYEWPUQVAKY-UHFFFAOYSA-N | [3] |

Physicochemical Data

The following table summarizes the available quantitative data for methyl 5-methoxy-1H-indole-3-carboxylate. It should be noted that experimental values for several key properties have not been found in the reviewed literature.

| Property | Value | Data Type | Source |

| Appearance | White powder | Experimental | [4] |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - | |

| Solubility | Data not available | - | |

| pKa | Data not available | - | |

| logP (XLogP3) | 2.5 | Computed | [3] |

| Purity | ≥ 98% (HPLC) | Experimental | [4] |

| Storage Temperature | 0 - 8 °C | Recommendation | [4] |

Spectral and Analytical Data

Definitive, published experimental spectra for methyl 5-methoxy-1H-indole-3-carboxylate are not widely available. However, predicted mass spectrometry data can provide valuable information for characterization.

Predicted Mass Spectrometry Data

The following collision cross section (CCS) values have been predicted for various adducts of the molecule, which can aid in its identification via mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.08118 | 141.6 |

| [M+Na]⁺ | 228.06312 | 151.9 |

| [M-H]⁻ | 204.06662 | 144.5 |

| [M+NH₄]⁺ | 223.10772 | 161.9 |

| [M+K]⁺ | 244.03706 | 149.2 |

| Source: PubChemLite[5] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for methyl 5-methoxy-1H-indole-3-carboxylate is not detailed in the available literature, a logical and standard synthetic route involves the esterification of its carboxylic acid precursor, 5-methoxy-1H-indole-3-carboxylic acid. General methods for the synthesis of methoxy-activated indoles include the Fischer, Bischler, and Hemetsberger indole syntheses.[2]

General Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general method for the synthesis of methyl 5-methoxy-1H-indole-3-carboxylate from 5-methoxy-1H-indole-3-carboxylic acid. This method is based on the well-established Fischer-Speier esterification reaction.

Reaction Scheme:

Caption: Fischer-Speier esterification of the parent carboxylic acid.

Materials:

-

5-Methoxy-1H-indole-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 5-methoxy-1H-indole-3-carboxylic acid. Add a significant excess of anhydrous methanol to serve as both the solvent and reactant.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain the pure methyl 5-methoxy-1H-indole-3-carboxylate.

General Workflow for Synthesis and Purification

Caption: General experimental workflow for synthesis and purification.

Biological Activity and Signaling Pathways

The indole nucleus is a common feature in many biologically active compounds. The 5-methoxy substitution, in particular, has been shown to be important for the activity of some anticancer agents.[6][7] While specific studies on the signaling pathways directly modulated by methyl 5-methoxy-1H-indole-3-carboxylate are limited, research on the parent compound, 5-methoxy-1H-indole, offers potential insights. For example, 5-methoxy-1H-indole has demonstrated antifungal activity against Fusarium graminearum, a mechanism proposed to involve the generation of reactive oxygen species (ROS) and subsequent disruption of cellular integrity.[1]

Proposed Antifungal Signaling Pathway

The following diagram illustrates a potential mechanism by which a 5-methoxyindole derivative could exert antifungal effects, based on studies of related compounds. This pathway is considered hypothetical for the title compound pending direct experimental validation.

Caption: Proposed antifungal mechanism of action for 5-methoxyindoles.

Safety and Handling

Based on GHS classifications from supplier notifications, methyl 5-methoxy-1H-indole-3-carboxylate is considered hazardous.[3]

-

Hazard Statements:

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Methyl 5-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 23091969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - Methyl 5-methoxy-1h-indole-3-carboxylate (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

methyl 5-methoxy-1H-indole-3-carboxylate molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic workflow for methyl 5-methoxy-1H-indole-3-carboxylate. This indole derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules.[1]

Molecular Structure and Properties

Methyl 5-methoxy-1H-indole-3-carboxylate possesses the chemical formula C₁₁H₁₁NO₃.[1] Its structure consists of a bicyclic indole core, with a methoxy group substituted at the 5-position and a methyl carboxylate group at the 3-position.

Quantitative Molecular Data

The key quantitative properties of methyl 5-methoxy-1H-indole-3-carboxylate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 205.21 g/mol | PubChem[1][2] |

| IUPAC Name | methyl 5-methoxy-1H-indole-3-carboxylate | PubChem[1] |

| CAS Number | 172595-68-5 | PubChem[1] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)OC | PubChem[3] |

| InChIKey | ODBFYEWPUQVAKY-UHFFFAOYSA-N | PubChem[1] |

Synthetic Workflow: Fischer-Speier Esterification

The synthesis of methyl 5-methoxy-1H-indole-3-carboxylate can be achieved through various synthetic routes. A common and straightforward method is the Fischer-Speier esterification of 5-methoxy-1H-indole-3-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol to drive the equilibrium towards the formation of the methyl ester. While the following protocol is based on the synthesis of the related methyl indole-3-carboxylate, the principles are directly applicable.[2]

Experimental Protocol:

A detailed experimental protocol for a similar Fischer-Speier esterification is outlined below[2]:

-

Reaction Setup: To a round-bottom flask containing 5-methoxy-1H-indole-3-carboxylic acid, add anhydrous methanol, which serves as both a reactant and a solvent. Introduce a magnetic stir bar.

-

Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. This addition is exothermic and should be performed with caution.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by carefully pouring the mixture into ice-cold water, which may cause the product to precipitate.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Final Purification: The crude methyl 5-methoxy-1H-indole-3-carboxylate can be further purified by recrystallization from an appropriate solvent system to obtain the final product.

The following diagram illustrates the logical workflow for the synthesis of methyl 5-methoxy-1H-indole-3-carboxylate via Fischer-Speier esterification.

Caption: Logical workflow for the synthesis of methyl 5-methoxy-1H-indole-3-carboxylate.

References

An In-depth Technical Guide on the Safety and Hazards of Methyl 5-methoxy-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with methyl 5-methoxy-1H-indole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document synthesizes available data on its physicochemical properties, toxicological profile, and handling procedures to inform risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of methyl 5-methoxy-1H-indole-3-carboxylate is essential for its safe handling and use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 205.21 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| LogP | 2.5 | PubChem[1] |

Hazard Identification and Classification

Methyl 5-methoxy-1H-indole-3-carboxylate is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory tract irritation.[1]

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3)

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Pictograms:

Toxicological Data

Comprehensive toxicological data for methyl 5-methoxy-1H-indole-3-carboxylate is limited. However, data from closely related indole derivatives can provide insights into its potential toxicological profile.

| Test | Species | Route | Result | Compound | Source |

| LD50 | Mouse | Intraperitoneal | 370 mg/kg | 5-Methoxyindole | Benchchem |

It is important to note that the toxicological properties of the methyl ester derivative may differ from the parent indole. Further testing is required to establish a definitive toxicological profile for methyl 5-methoxy-1H-indole-3-carboxylate.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical hazards. The following are summaries of key experimental protocols relevant to the identified hazards of this compound.

Acute Oral Toxicity (OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Methodology:

-

Animal Model: Typically, rodents (e.g., rats or mice) are used.

-

Dosage: A stepwise procedure is used with a small number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Administration: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

In Vivo Skin Irritation (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved area of the skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored, and an irritation index is calculated to classify the substance.

In Vivo Eye Irritation (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the eye lesions is scored to classify the substance's irritation potential.

Signaling Pathways and Mechanisms of Toxicity

The specific signaling pathways and mechanisms underlying the toxicity of methyl 5-methoxy-1H-indole-3-carboxylate have not been extensively studied. However, research on related indole compounds suggests potential mechanisms. For instance, some indole derivatives have been shown to induce oxidative stress and apoptosis in various cell lines. The electron-rich indole nucleus can undergo metabolic activation to form reactive intermediates that may covalently bind to cellular macromolecules, leading to toxicity.

Further research is necessary to elucidate the precise molecular mechanisms of toxicity for this compound.

Below is a generalized workflow for assessing the cytotoxicity of a novel compound, which would be applicable to methyl 5-methoxy-1H-indole-3-carboxylate.

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a chemical compound.

Safe Handling and Emergency Procedures

Given the hazardous nature of methyl 5-methoxy-1H-indole-3-carboxylate, strict adherence to safety protocols is mandatory to minimize exposure and mitigate risks.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure easy access to an eyewash station and safety shower.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or if dusts may be generated, use a NIOSH-approved respirator.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates the logical relationship for selecting appropriate personal protective equipment.

References

The Pivotal Role of Methoxyindoles in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxyindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of biologically active molecules with significant therapeutic potential. The strategic placement of a methoxy group on the indole ring profoundly influences the molecule's electronic properties and its ability to interact with various biological targets. This guide provides an in-depth exploration of the biological significance of methoxyindoles, focusing on their diverse therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. From the well-established neurohormone melatonin to novel synthetic derivatives, methoxyindoles have demonstrated remarkable utility in the development of treatments for a wide array of diseases, including cancer, neurodegenerative disorders, viral infections, and inflammatory conditions.

Therapeutic Applications and Biological Activities

Methoxyindole derivatives have been investigated for a broad spectrum of pharmacological activities. Their versatility as therapeutic agents stems from their ability to modulate multiple signaling pathways and interact with a variety of receptors and enzymes.

Anticancer Activity

A significant body of research has focused on the anticancer properties of methoxyindoles. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival.

Neuroprotective Effects

The neuroprotective potential of methoxyindoles is another area of intense investigation. Melatonin (N-acetyl-5-methoxytryptamine), an endogenous methoxyindole, is well-known for its role in regulating circadian rhythms and its antioxidant properties, which are crucial for protecting neuronal cells from oxidative damage, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2]

Antiviral Activity

Several indole derivatives, including those with methoxy substitutions, have shown promise as antiviral agents.[3] Their mechanisms of action can involve inhibiting viral entry, replication, or other essential processes in the viral life cycle.

Anti-inflammatory and Antioxidant Properties

Methoxyindoles often exhibit potent anti-inflammatory and antioxidant activities. They can modulate inflammatory pathways, such as the NF-κB signaling cascade, and directly scavenge reactive oxygen species (ROS), thereby mitigating cellular damage associated with oxidative stress.[4]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various methoxyindole derivatives across different therapeutic areas. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective drug candidates.

Table 1: Anticancer Activity of Methoxyindole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 5-Methoxyindole-3-carboxaldehyde | Lung, Breast, Colon, Prostate | Not Specified | Not Specified | [5] |

| Indole-based Melatonin Analogue (2a-e) | Hepatocellular Carcinoma (HepG2) | Not Specified | 4.8 ± 0.20 (for Melatonin) | [6] |

| 1-Aryl-3-(1-H-indole-3-yl)prop-2-en-1-on (2a-d) | Various (NCI-60 panel) | Not Specified | Varies | [7] |

| Indole-Aryl-Amide Derivative | HT29, HeLa, IGROV-1, MCF7, PC-3, Jurkat J6 | Cytotoxicity | Varies (some in low µM range) | [8] |

| Indole derivatives of Ursolic Acid | SMMC-7721, HepG2 | MTT Assay | 0.56 ± 0.08 | [9] |

| 10-methoxygoshuyuamide | MCF-7, HepG-2, A549, SHSY-5Y | Not Specified | 75.8 | [10] |

Table 2: Antiviral Activity of Methoxyindole Derivatives

| Compound/Derivative | Virus | Assay Type | IC50 (µM) | Reference |

| 1-methoxyindole-3-carbaldehyde | Herpes Simplex Virus-2 (HSV-2) | Not Specified | 8.946 ± 0.02 (for extract) | [11] |

| Indole-2-carboxylate derivative (8f) | Coxsackie B3 virus | Cytopathic Effect (CPE) | >17.1 (SI) | [12] |

| Indole-2-carboxylate derivative (14f) | Influenza A | Cytopathic Effect (CPE) | 7.53 | [12] |

| Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) | Influenza A (H3N2) | Virus Yield Reduction | 3.4 | [13] |

| Methylglyoxal | Influenza B | Not Specified | 23-140 | [14] |

Table 3: Receptor Binding Affinity of Methoxyindole Derivatives

| Compound/Derivative | Receptor | Binding Affinity (Ki, nM) | Reference |

| Melatonin | MT1 | 0.014 (for (S)-(-)-22b) | [15] |

| 5-Methoxytryptamine | 5-HT1F | <100 | [12] |

| 5-Methoxytryptamine | 5-HT7 | pKi 6.1 | [16] |

| Ramelteon | MT1 | ~6x higher than Melatonin | [17] |

| 2-Phenylmelatonin (2-PMT) | MT1/MT2 | High | [17] |

| (S)-(-)-22b (indan analogue) | MT1 | 0.014 | [15] |

Table 4: Anti-inflammatory Activity of Methoxyindole Derivatives

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| 2-(Trimethoxyphenyl)-thiazole (A2) | COX-2 | 23.26 | [18] |

| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | COX-2 | 2.35 ± 0.04 | [19] |

| Metamizol | COX-2 (in intact macrophages) | 12 ± 1.8 | [20] |

| Epimuqubilin A | Nitric Oxide Production (LPS-stimulated RAW 264.7) | 7.4 | [21] |

Key Signaling Pathways Modulated by Methoxyindoles

The therapeutic effects of methoxyindoles are often mediated by their interaction with critical intracellular signaling pathways. Understanding these pathways is paramount for elucidating their mechanism of action and for the rational design of targeted therapies.

Melatonin Signaling Pathway

Melatonin primarily exerts its effects through two high-affinity G-protein coupled receptors, MT1 and MT2.[22] Activation of these receptors, typically by melatonin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. This, in turn, modulates downstream effectors like protein kinase A (PKA) and the phosphorylation of CREB.[23] Melatonin receptor activation can also influence other signaling cascades involving phospholipase C (PLC) and ion channels.[24]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[25][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines. Several methoxyindoles have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][27][28] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Methoxyindoles, through their antioxidant properties, can activate this pathway, thereby enhancing the cell's defense against oxidative damage.

Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of methoxyindole derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][29]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a methoxyindole derivative on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methoxyindole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxyindole derivative in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[1][17][30][31]

Objective: To determine the IC50 of a methoxyindole derivative against a specific virus.

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza virus)

-

Virus stock

-

Complete cell culture medium

-

Methoxyindole derivative stock solution

-

Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution (0.1% w/v in 20% ethanol)

-

6-well plates

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Titration: Perform a plaque assay with serial dilutions of the virus stock to determine the titer in plaque-forming units (PFU)/mL.

-

Compound Treatment: Prepare serial dilutions of the methoxyindole derivative in infection medium.

-

Infection: Pre-treat the cell monolayers with the compound dilutions for 1-2 hours. Then, infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

-

Overlay: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the compound.

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-3 days).

-

Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[2][4][21][32][33]

Objective: To evaluate the ability of a methoxyindole derivative to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Methoxyindole derivative stock solution

-

Griess Reagent System

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the methoxyindole derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

Conclusion

Methoxyindoles represent a highly valuable and versatile class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, neuroprotective, antiviral, and anti-inflammatory effects, underscore their therapeutic potential. The ability to systematically evaluate their potency through well-defined experimental protocols and to understand their mechanisms of action by dissecting their interactions with key signaling pathways provides a robust framework for the development of novel and effective methoxyindole-based drugs. The continued exploration of this chemical space, guided by quantitative bioactivity data and a deep understanding of the underlying biology, holds great promise for addressing a wide range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. acnp.org [acnp.org]

- 13. Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro evaluation of the antiviral activity of methylglyoxal against influenza B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles | MDPI [mdpi.com]

- 19. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 26. bosterbio.com [bosterbio.com]

- 27. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 32. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 33. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of 5-Methoxyindole Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole derivatives represent a structurally diverse class of naturally occurring compounds with a broad spectrum of biological activities. From the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) to the ubiquitous neurohormone melatonin, these molecules are found across the plant and animal kingdoms, as well as in various microorganisms. Their profound physiological effects, primarily mediated through interactions with the serotonergic system, have made them a subject of intense research and a promising source for novel therapeutic agents. This in-depth technical guide explores the natural occurrence, biosynthesis, and analytical quantification of key 5-methoxyindole derivatives. It further provides detailed experimental protocols and visualizes the intricate signaling pathways they modulate, offering a comprehensive resource for professionals in the field.

Natural Occurrence and Quantitative Data

5-Methoxyindole derivatives are biosynthesized from the essential amino acid L-tryptophan and are found in a wide array of natural sources.[1] The following tables summarize the quantitative data on the occurrence of prominent 5-methoxyindole derivatives in various species.

Table 1: Quantitative Occurrence of 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)

| Source Organism | Part/Secretion | Concentration | Reference(s) |

| Incilius alvarius (Colorado River Toad) | Venom | Up to 15-30% of dried venom | [2][3][4] |

| Anadenanthera peregrina (Yopo) | Seeds | Variable, often alongside DMT and bufotenine | [5] |

| Virola theiodora | Bark resin | Psychoactive concentrations used in snuffs | [5] |

| Human | Blood, urine, cerebrospinal fluid | Detected, but endogenous production is debated | [6] |

Table 2: Quantitative Occurrence of 5-Methoxytryptamine (5-MT)

| Source Organism | Tissue/Fluid | Concentration/Levels | Reference(s) |

| Golden Hamster (Mesocricetus auratus) | Pineal Gland | Highest at 16:30 h, lowest at 00:30 h (day-night rhythm) | [7] |

| Rat | Pineal Gland | Low levels, rapidly metabolized by MAO | [7][8] |

| Human | Body | Occurs naturally in low levels, especially in the pineal gland | [8] |

Table 3: Quantitative Occurrence of Melatonin (N-acetyl-5-methoxytryptamine)

| Source Organism | Tissue/Organ | Concentration Range | Reference(s) |

| Various Plants (e.g., Tanacetum parthenium, Hypericum perforatum) | Seeds, Flowers, Fruits | Generally higher than in animal tissues; can exceed 5800 ng/g FW in some species | [9][10] |

| Bovine | Pineal Gland | Isolated from this source in 1958 | [9] |

| Human | Pineal Gland | Produces about 30 µ g/day | [11] |

| Rat | Pineal Gland | Levels vary with light-dark cycle | [12] |

Table 4: Quantitative Occurrence of 5-Methoxyindole-3-acetic acid (5-MIAA)

| Source Organism | Tissue/Organ | Presence/Levels | Reference(s) |

| Rat | Pineal Gland, Retina, Harderian Gland | Synthesized in these tissues | [13] |

| Brassica napus | - | Identified as a metabolite | [14] |

| Human | Urine | Identified as a urinary metabolite | [14] |

Biosynthesis of 5-Methoxyindole Derivatives

The biosynthesis of 5-methoxyindole derivatives originates from the amino acid L-tryptophan. The pathway involves a series of enzymatic steps, with serotonin serving as a key intermediate.[1][15] An alternative pathway where serotonin is first O-methylated to 5-methoxytryptamine (5-MT) and then N-acetylated to melatonin has also been proposed and is considered prevalent in some organisms like plants and bacteria.[16]

Biosynthesis of 5-methoxyindole derivatives from L-tryptophan.

Signaling Pathways of 5-Methoxyindole Derivatives

The pharmacological effects of many 5-methoxyindole derivatives are mediated through their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. These are G protein-coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, which is coupled to Gi/o proteins, typically leads to an inhibitory cellular response. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[17] Additionally, stimulation of the 5-HT1A receptor can modulate ion channel activity and activate other signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[15][17]

Simplified 5-HT1A receptor signaling pathway.

5-HT2A Receptor Signaling

In contrast to the 5-HT1A receptor, the 5-HT2A receptor is coupled to Gq/G11 proteins and its activation is generally excitatory.[18] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[18][19] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[18][19]

Simplified 5-HT2A receptor signaling pathway.

Experimental Protocols

The accurate identification and quantification of 5-methoxyindole derivatives are crucial for research and drug development. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

General Workflow for Natural Product Isolation and Identification

The process of isolating and identifying novel 5-methoxyindole derivatives from natural sources typically follows a standardized workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhaling Bufotoxins from the River Toad | Psychedelics Today [psychedelicstoday.com]

- 3. Understanding 5-MeO-DMT: Historical use [beckleypsytech.com]

- 4. A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Melatonin in Medicinal and Food Plants: Occurrence, Bioavailability, and Health Potential for Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. veritavitalis.com [veritavitalis.com]

- 12. Concentration of 5-methoxytryptophol in pineal gland and plasma of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 19. 5-HT2A_receptor [bionity.com]

Methyl 5-Methoxy-1H-indole-3-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The strategic introduction of substituents, such as a methoxy group, can significantly alter the electronic properties, metabolic stability, and biological activity of the indole core.[1] Among the vast array of functionalized indoles, Methyl 5-methoxy-1H-indole-3-carboxylate stands out as a particularly versatile and valuable synthetic intermediate. Its unique arrangement of functional groups provides a robust platform for the synthesis of a diverse range of complex, biologically active molecules.[3][4]

This technical guide offers a comprehensive overview of the synthesis, reactivity, and application of Methyl 5-methoxy-1H-indole-3-carboxylate in drug discovery, providing detailed experimental protocols, quantitative data, and logical workflows to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental for its effective use in the laboratory. The key properties of Methyl 5-methoxy-1H-indole-3-carboxylate are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl 5-methoxy-1H-indole-3-carboxylate | [5] |

| Molecular Formula | C₁₁H₁₁NO₃ | [5][6] |

| Molar Mass | 205.21 g/mol | [5][7] |

| Monoisotopic Mass | 205.0739 Da | [6] |

| CAS Number | 172595-68-5 | [5] |

| Appearance | (Varies, typically a solid) | - |

| Melting Point | (Not consistently reported) | - |

| XLogP3 | 2.5 | [5] |

| SMILES | COC1=CC2=C(C=C1)NC=C2C(=O)OC | [6] |

| InChIKey | ODBFYEWPUQVAKY-UHFFFAOYSA-N | [5][6] |

Note: Physical properties such as melting point and appearance can vary based on purity and crystalline form.

Synthesis of the Core Intermediate

The most direct and common method for preparing Methyl 5-methoxy-1H-indole-3-carboxylate is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-methoxy-1H-indole-3-carboxylic acid. This reaction, a classic Fischer-Speier esterification, utilizes an excess of methanol to serve as both a reagent and a solvent, driving the equilibrium towards the product.[8]

This protocol details the synthesis of the title compound from its carboxylic acid precursor.[8]

Materials:

-

5-Methoxy-1H-indole-3-carboxylic acid (1.0 eq.)

-

Anhydrous Methanol (Reagent Grade)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-1H-indole-3-carboxylic acid (e.g., 5.0 g, 26.1 mmol). In a fume hood, add a significant excess of anhydrous methanol (e.g., 60 mL). Stir the suspension.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C). Maintain the reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice-cold water (e.g., 200 mL). The product may precipitate as a solid.

-

Neutralize the aqueous mixture by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.

-

-

Extraction:

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 5-methoxy-1H-indole-3-carboxylate.

-

Synthetic Utility and Key Transformations

Methyl 5-methoxy-1H-indole-3-carboxylate is a versatile building block due to its multiple reactive sites. The indole nitrogen, the ester group, and the aromatic ring system can all be selectively functionalized to build molecular complexity.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 5-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 23091969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl 5-methoxy-1h-indole-3-carboxylate (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. 5-methoxy-3-methyl-1H-indole-2-carboxylic acid | C11H11NO3 | CID 848534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Properties of the 5-Methoxyindole Scaffold

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Methoxyindole (5MOI) is a pivotal heterocyclic compound, forming the core structure of neurochemicals like melatonin and serving as a versatile intermediate in pharmaceutical synthesis.[1][2] Its electronic properties are fundamental to its reactivity, molecular interactions, and photophysical behavior. This guide provides a comprehensive technical overview of the 5-methoxyindole scaffold's electronic structure, supported by theoretical principles and detailed experimental protocols for its characterization. Key data are summarized, and workflows for experimental and computational analyses are visualized to aid researchers in applying these concepts.

Introduction to the 5-Methoxyindole Scaffold

The indole nucleus is an electron-rich aromatic system and a ubiquitous feature in biologically active molecules. The addition of a methoxy group (-OCH₃) at the 5-position significantly modulates the electronic landscape of the indole ring. The oxygen atom's lone pairs participate in resonance with the aromatic system, acting as a strong electron-donating group through a positive mesomeric effect.[3] This increased electron density enhances the scaffold's nucleophilicity and influences its reactivity in chemical synthesis and its interactions with biological targets.[1][4]

Structurally, 5-methoxyindole can exist in two primary conformational states, syn and anti, defined by the orientation of the N-H bond relative to the methoxy group. The anti-conformer is the more stable ground-state form and is typically the only conformer observed in molecular beam experiments due to a significant energy barrier for interconversion.[5][6]

Theoretical Electronic Structure

The electronic behavior of 5-methoxyindole is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's optical and electronic properties.

A key feature of indole and its derivatives is the presence of two close-lying ππ* excited singlet states, denoted ¹Lₐ and ¹Lₑ. In the parent indole molecule, these states are close in energy, leading to complex vibronic coupling. However, in 5-methoxyindole, theoretical calculations and spectroscopic studies have shown that the methoxy group induces a large energy gap of over 4000 cm⁻¹ between the ¹Lₑ (the lowest excited state, S₁) and the ¹Lₐ (S₂) states.[7] This separation simplifies the electronic spectrum by minimizing vibronic coupling, a distinct feature compared to unsubstituted indole.

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in predicting the electronic properties of the 5MOI scaffold.[8][9][10] These methods can accurately model orbital energies, electron density distribution, and the nature of electronic transitions.

Experimental Determination of Electronic Properties

A combination of electrochemical, spectroscopic, and computational methods is required for a thorough characterization of the 5MOI scaffold's electronic properties.

Electrochemical Methods: Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for probing the redox behavior of organic molecules and estimating HOMO and LUMO energy levels.[11] By measuring the potentials at which the molecule is oxidized and reduced, one can calculate the energies of the frontier orbitals. The onset of the first oxidation potential (Eₒₓ) corresponds to the removal of an electron from the HOMO, while the onset of the first reduction potential (EᵣₑᏧ) relates to the addition of an electron to the LUMO.[12][13]

-

Preparation of Solution:

-

Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, high-purity solvent (e.g., dichloromethane or acetonitrile).[14][15]

-

Dissolve the 5-methoxyindole sample in this electrolyte solution to a final concentration of approximately 1 mM.[14]

-

Prepare a reference solution containing a known standard, typically ferrocene, for potential calibration.[12]

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺ or a silver pseudo-reference electrode).[15][16]

-

Ensure all electrodes are meticulously cleaned and polished before use.[14]

-

Fill the cell with the analyte solution and deaerate thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[14]

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Perform a scan of the background electrolyte solution first to ensure no interfering peaks are present.

-

Run the cyclic voltammogram for the sample solution. A typical scan might start at 0 V, sweep to a positive potential (e.g., +2.0 V), reverse to a negative potential (e.g., -2.5 V), and return to 0 V.[14]

-

Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[16]

-

-

Data Analysis:

-

Record the voltammogram (current vs. potential).

-

Determine the onset potentials for the first oxidation (Eₒₓ,ₒₙₛₑₜ) and reduction (EᵣₑᏧ,ₒₙₛₑₜ) peaks.

-

Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level (typically assumed to be -4.8 eV or -5.1 eV relative to vacuum).[12]

-

Calculate the HOMO and LUMO energies using the following empirical formulas[13][17]:

-

E_HOMO (eV) = -[E_ox,onset (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red,onset (vs Fc/Fc⁺) + 4.8]

-

-

Spectroscopic Methods: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to electronic transitions between molecular orbitals.[18] For most organic molecules, the lowest energy absorption band, observed at the longest wavelength (λ_max), corresponds to the transition from the HOMO to the LUMO. The onset of this absorption band can be used to estimate the optical HOMO-LUMO gap (E_g).[19][20]

-

Sample Preparation:

-

Choose a UV-transparent solvent in which the 5-methoxyindole is soluble (e.g., methanol, ethanol, or cyclohexane).[21]

-

Prepare a stock solution of the compound at a known concentration.

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

-

-

Instrumentation and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize (typically 20-30 minutes).[22]

-

Select a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to be used as the blank/reference.[22]

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction (zeroing) across the desired wavelength range (e.g., 200-800 nm).[22]

-

-

Data Acquisition:

-

Rinse the sample cuvette with the analyte solution, then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Save the data, noting the absorbance values at each wavelength.

-

-

Data Analysis:

-

Plot the absorbance versus wavelength (nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

Determine the absorption edge (λ_onset) by finding the intercept of the tangent of the low-energy side of the first absorption band with the baseline.

-

Calculate the optical energy gap (E_g) using the Planck-Einstein relation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

-

Computational Methods: Density Functional Theory (DFT)

DFT has become a standard tool for predicting the electronic properties of molecules. It provides a good balance between computational cost and accuracy for systems like 5-methoxyindole. The typical output includes optimized molecular geometry, orbital energies (HOMO, LUMO), and simulated electronic spectra.[8][9]

-

Structure Definition: Build the 3D structure of the 5-methoxyindole molecule (anti conformer).

-

Method Selection: Choose a functional and basis set. A common combination for organic molecules is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[8][10]

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule in its ground state.

-

Frequency Calculation: Run a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Property Calculation: Perform a single-point energy calculation on the optimized geometry to obtain the final electronic properties, including the energies of the HOMO and LUMO.

-

Excited State Calculation (Optional): Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies and oscillator strengths, which can be used to simulate a theoretical UV-Vis spectrum.

Summary of Electronic Properties Data

The following table summarizes key quantitative electronic data for the 5-methoxyindole scaffold and its derivatives from the literature. Direct experimental values for the HOMO and LUMO of the parent 5MOI are not widely reported; therefore, data from computational studies and related compounds are included for context.

| Property | Value | Method | Notes and Reference(s) |

| Excited States (S₁/S₂) Gap | > 4000 cm⁻¹ | Ab initio Calculation | Energy gap between the ¹Lₑ (S₁) and ¹Lₐ (S₂) states.[7] |

| Ground State Dipole Moment (μ₀) | 1.59 D | Stark Spectroscopy | For the stable anti-conformer.[23] |

| Excited State Dipole Moment (μ₁) | 1.14 D | Stark Spectroscopy | For the S₁ state of the anti-conformer.[23] |

| UV Absorption (λ_max) | ~296 nm, ~636 nm | UV-Vis Spectroscopy | For a biotransformation product (5,5'-dimethoxyindigo). [No specific citation found for 5,5'-dimethoxyindigo, but a similar product of 5-methylindole is noted] |

| UV Absorption (λ_max) | ~400 nm | UV-Vis Spectroscopy | For 5-methoxy-3-(2-nitrovinyl)indole, a derivative. |

| HOMO / LUMO Gap | Bathochromic shift | DFT Calculation | A red-shift in the HOMO-LUMO gap is observed in melatonin (a 5MOI derivative) compared to indole.[8] |

Conclusion

The 5-methoxyindole scaffold possesses a unique and tunable electronic profile. The electron-donating methoxy group at the 5-position enriches the π-system, influencing its chemical reactivity and molecular interactions. A defining electronic feature is the large energy separation between its lowest lying ¹Lₑ and ¹Lₐ excited states, which distinguishes it from the parent indole molecule. A comprehensive understanding of these properties, achieved through the integration of electrochemical, spectroscopic, and computational techniques as detailed in this guide, is essential for leveraging this important scaffold in the design of novel pharmaceuticals and functional organic materials.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thedelocalizedchemist.com [thedelocalizedchemist.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]

- 12. researchgate.net [researchgate.net]

- 13. prezi.com [prezi.com]

- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. scispace.com [scispace.com]

- 18. longdom.org [longdom.org]

- 19. agilent.com [agilent.com]

- 20. eu-opensci.org [eu-opensci.org]

- 21. m.youtube.com [m.youtube.com]

- 22. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 23. spectrabase.com [spectrabase.com]

A Comprehensive Technical Review of 5-Methoxy-1H-indole-3-carboxylic Acid Esters: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indole-3-carboxylic acid and its ester derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a methoxy group at the 5-position and an ester functionality at the 3-position significantly influences the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth literature review of 5-methoxy-1H-indole-3-carboxylic acid esters, focusing on their synthesis, neuroprotective, and anti-inflammatory properties.

Synthesis of 5-Methoxy-1H-indole-3-carboxylic Acid Esters

The synthesis of 5-methoxy-1H-indole-3-carboxylic acid esters can be primarily achieved through two main strategies: direct esterification of the parent carboxylic acid or construction of the indole ring with the ester moiety already in place.

Experimental Protocol: Fischer-Speier Esterification of 5-Methoxy-1H-indole-3-carboxylic Acid

This protocol describes the synthesis of methyl 5-methoxy-1H-indole-3-carboxylate via a classic acid-catalyzed esterification.

Materials:

-

5-Methoxy-1H-indole-3-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5-methoxy-1H-indole-3-carboxylic acid and a magnetic stir bar.

-

Add an excess of anhydrous methanol to the flask, which serves as both the reactant and solvent. Stir the mixture.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water. The product may precipitate.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 5-methoxy-1H-indole-3-carboxylate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

A similar procedure can be followed for the synthesis of other esters, such as ethyl or propyl esters, by substituting methanol with the corresponding alcohol.

Biological Activities and Mechanisms of Action

5-Methoxy-1H-indole-3-carboxylic acid esters have shown promise as both neuroprotective and anti-inflammatory agents.

Neuroprotective Effects

The neuroprotective properties of 5-methoxyindole derivatives are of significant interest for the potential treatment of neurodegenerative diseases. While specific quantitative data for the esters is limited in the public domain, the parent acid and its close analogs provide valuable insights into the mechanism of action.

One key target identified for the neuroprotective effect of a closely related compound, 5-methoxyindole-2-carboxylic acid (MICA), is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH) . Inhibition of DLDH by MICA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative stress-induced damage.

Caption: Neuroprotective signaling pathway of 5-methoxyindole derivatives. Caption: General experimental workflow for synthesis and evaluation.

Anti-inflammatory Effects

Derivatives of 5-methoxyindole have also been investigated for their anti-inflammatory properties. The mechanism of action is thought to involve the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Some methoxy-activated indole derivatives have been shown to inhibit these enzymes, suggesting a mechanism for their anti-inflammatory effects.

NF-κB Signaling Pathway Inhibition: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Indole-3-carbinol, a related indole derivative, has been shown to suppress NF-κB activation[2]. This suppression occurs through the inhibition of IκBα kinase, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the p65 subunit of NF-κB is not translocated to the nucleus, and the transcription of pro-inflammatory genes is inhibited.